5-(3-Methyloctan-2-yl)benzene-1,3-diol
Description
5-(3-Methyloctan-2-yl)benzene-1,3-diol (CAS: 56469-10-4) is a synthetic resorcinol derivative characterized by a branched alkyl substituent at the C5 position of the aromatic ring. Its molecular formula is C₁₅H₂₄O₂, with a molecular weight of 236.35 g/mol. The compound is stored under inert atmospheric conditions at room temperature to prevent degradation, reflecting its sensitivity to oxidation . Safety data indicate dermal and ocular irritation hazards (H315, H319, H335), necessitating careful handling .
Properties
CAS No. |
10436-52-9 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
5-(3-methyloctan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-11(2)12(3)13-8-14(16)10-15(17)9-13/h8-12,16-17H,4-7H2,1-3H3 |
InChI Key |
LFAMTYOOZUPASP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variations
Climacostol (5-[(2Z)-Non-2-en-1-yl]benzene-1,3-diol)
Climacostol, a natural defense compound from Climacostomum virens, features a C9 unsaturated alkyl chain (non-2-en-1-yl) at the C5 position. Its Z-configured double bond enhances membrane interaction, while the absence of branching increases lipophilicity compared to 5-(3-Methyloctan-2-yl)benzene-1,3-diol. Synthetic derivatives, such as 2-Methyl-5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol, demonstrate that methylation at the C2 position of the aromatic ring increases toxicity, likely due to steric effects altering target binding .
5-(8-Pentadecenyl)-1,3-benzenediol (Cardolmonoene)
This resorcinol derivative carries a C15 unsaturated alkyl chain (8-pentadecenyl), resulting in a higher molecular weight (318.50 g/mol) and extreme lipophilicity (XLogP: 8.10). Its elongated chain facilitates deeper integration into lipid bilayers, a property less pronounced in this compound due to shorter chain length and branching .
Table 1: Alkyl Substituent Comparison
| Compound | Alkyl Chain | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| This compound | Branched C8 (3-methyloctan-2-yl) | 236.35 | Moderate lipophilicity |
| Climacostol | Unsaturated C9 (non-2-en-1-yl) | 264.36 | Enhanced membrane interaction |
| Cardolmonoene | Unsaturated C15 (8-pentadecenyl) | 318.50 | Extreme lipophilicity |
Substituent Position and Functional Group Modifications
(E)-5-(4-Methoxystyryl)benzene-1,3-diol
This stilbene derivative has a 4-methoxystyryl group at C5, introducing conjugation and planarity. The E-configuration and methoxy group enhance antioxidant activity by stabilizing radical intermediates, a mechanism less relevant to this compound due to its non-conjugated alkyl chain .
trans-Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)
A well-studied antioxidant, trans-resveratrol features a 4-hydroxyphenyl ethenyl group. Its extended π-system facilitates radical scavenging, whereas the branched alkyl chain in this compound may prioritize hydrophobic interactions over redox activity .
Table 2: Functional Group Impact
| Compound | Functional Group | Biological Role |
|---|---|---|
| This compound | Branched alkyl | Likely membrane disruption |
| (E)-5-(4-Methoxystyryl)benzene-1,3-diol | Methoxystyryl | Antioxidant, planar structure |
| trans-Resveratrol | Hydroxyphenyl ethenyl | Radical scavenging |
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